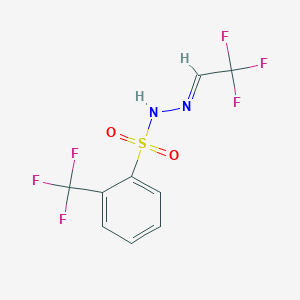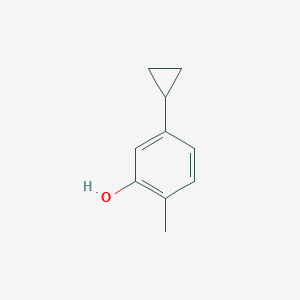
1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene is an organic compound that features a pyrrolidine ring attached to a benzene ring through a phenylmethoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene typically involves the reaction of pyrrolidine derivatives with benzyl alcohol derivatives under specific conditions. One common method involves the use of a catalyst-free environment to facilitate the reaction between N-hetaryl ureas and alcohols . Another approach includes the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using microfluidic reactors. These reactors allow for efficient and green synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed three-component cyclization under visible light conditions .
化学反应分析
Types of Reactions: 1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like bromine or iodine.
Major Products: The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles, depending on the specific reaction conditions and reagents used .
科学研究应用
1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene has a wide range of applications in scientific research:
作用机制
The mechanism by which 1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene exerts its effects involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors and modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways that are crucial for cellular responses .
相似化合物的比较
- Pyridin-2-yl derivatives
- Quinolin-2-yl derivatives
- Isoquinolin-1-yl derivatives
Comparison: 1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
属性
分子式 |
C17H19NO |
|---|---|
分子量 |
253.34 g/mol |
IUPAC 名称 |
2-(4-phenylmethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C17H19NO/c1-2-5-14(6-3-1)13-19-16-10-8-15(9-11-16)17-7-4-12-18-17/h1-3,5-6,8-11,17-18H,4,7,12-13H2 |
InChI 键 |
IMINJKPXDYZPKP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12094933.png)

![4-Bromo-6-isopropyldibenzo[b,d]furan](/img/structure/B12094947.png)
![7-[(beta-D-Glucopyranosyl)oxy]-3',4',5,8-tetrahydroxyflavone](/img/structure/B12094953.png)
![Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI)](/img/structure/B12094956.png)



![6-[6-carboxy-4,5-dihydroxy-2-[[9-hydroxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12094984.png)

![(4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B12094990.png)


![methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride](/img/structure/B12095005.png)
